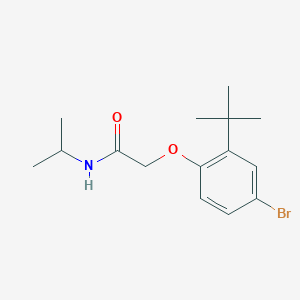

2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide" is a chemical compound with potential interest in various fields of chemistry and materials science. Its structure suggests possible applications in polymer chemistry, medicinal chemistry, and materials science due to the presence of bromo, tert-butyl, and phenoxy groups, which are known to influence physical and chemical properties significantly.

Synthesis Analysis

The synthesis of derivatives similar to "2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide" often involves multi-step reactions starting from simple precursors. For example, the Leuckart synthesis method has been used to produce related acetamide derivatives, showcasing the versatility of acetamide synthesis strategies in incorporating various functional groups such as bromo and tert-butyl groups to achieve desired chemical properties (Rani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar structural motifs, like tert-butyl and bromo groups, reveals that these substituents can significantly affect the compound's crystalline structure and intermolecular interactions. For instance, studies on 2-hydroxymethyl-4-tert-butylphenol have shown that tert-butyl substituents can lead to disordered structures with multiple possible orientations, highlighting the importance of these groups in determining the molecular architecture (Halit et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds with bromo and tert-butyl groups are diverse, reflecting the reactivity of these functional groups. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides has been shown to undergo unique multiple arylation via C-C and C-H bond cleavages, demonstrating the complex reactivity of bromo-containing compounds in the presence of catalysts (Wakui et al., 2004).

Applications De Recherche Scientifique

Synthesis and Pharmacological Assessment

A study by Rani et al. (2016) highlighted the synthesis of novel acetamide derivatives, including compounds with structures similar to 2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide, for evaluating their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The derivatives were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, with some showing activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Structural and Molecular Studies

Halit et al. (1987) conducted a comparison study of 2-hydroxymethyl-4-tert-butylphenol and 2-hydroxymethyl-4-isopropylphenol, providing insights into the crystal structure and intramolecular interactions of compounds with tert-butyl substituents. This research could inform the understanding of similar compounds like 2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide, shedding light on their potential applications in material science or drug design (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).

Antiarthritic Drug Development

A study by Inagaki et al. (2000) on the development of novel antiarthritic agents with a 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton identified compounds with potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. The study focused on derivatives containing an antioxidant moiety, such as 2,6-di-tert-butylphenol substituent, highlighting the potential therapeutic applications of compounds with tert-butyl groups in the treatment of arthritis (Inagaki, Tsuri, Jyoyama, Ono, et al., 2000).

Thermotropic Dendrimers

Research by Percec, Chu, & Kawasumi (1994) on "Willowlike" thermotropic dendrimers involved the synthesis of monomers with structures similar to 2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide. This study aimed at creating hyperbranched polymers with potential applications in materials science, indicating the versatility of compounds with tert-butyl and bromo substituents in polymer synthesis (Percec, Chu, & Kawasumi, 1994).

Safety and Hazards

The safety and hazards associated with 2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary precautions.

Propriétés

IUPAC Name |

2-(4-bromo-2-tert-butylphenoxy)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-10(2)17-14(18)9-19-13-7-6-11(16)8-12(13)15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZBYXKUFDOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)Br)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2-tert-butylphenoxy)-N-propan-2-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)

![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)